4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride
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Overview
Description
4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride is a chemical compound with the molecular formula C14H21Cl2N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocyclohexyl group attached to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the aminocyclohexyl group. One of the green synthesis methods involves using ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to reduce nitro groups to amino groups.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with hydroxyl or carbonyl groups, while reduction reactions may produce amines.
Scientific Research Applications
4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclohexyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzonitrile moiety may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1R,4R)-4-Aminocyclohexylamino]methyl-benzonitrile hydrochloride**
- 4-{[(trans-4-Aminocyclohexyl)amino]methyl}benzonitrile dihydrochloride
Uniqueness
4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[[(4-aminocyclohexyl)amino]methyl]benzonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c15-9-11-1-3-12(4-2-11)10-17-14-7-5-13(16)6-8-14;;/h1-4,13-14,17H,5-8,10,16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXYKJNRDOKMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=C(C=C2)C#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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